molecular formula C6H7NO2 B1589917 5-Methyl-1H-pyrrole-2-carboxylic acid CAS No. 3757-53-7

5-Methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1589917
CAS No.: 3757-53-7
M. Wt: 125.13 g/mol
InChI Key: UFYABCWJPZTWHA-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Heterocycles in Natural Products and Synthetic Compounds

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif found in a plethora of biologically active natural products and synthetic compounds. nih.govbritannica.com Its presence is critical to the function of essential life molecules such as heme, a component of hemoglobin, and chlorophyll, the pigment vital for photosynthesis. britannica.comscitechnol.com Beyond these, the pyrrole framework is embedded in various alkaloids, vitamins like B12, and bile pigments. britannica.comscitechnol.com

The inherent chemical properties of the pyrrole ring, including its ability to participate in hydrogen bonding and its electronic characteristics, make it a privileged scaffold in medicinal chemistry. nih.gov This has spurred extensive research into the synthesis of pyrrole-containing analogues with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov The structural versatility of the pyrrole nucleus allows for the creation of diverse libraries of compounds, many of which have been successfully developed into marketed drugs. nih.govrsc.org

Overview of 5-Methyl-1H-pyrrole-2-carboxylic Acid as a Synthetic Organic Compound

This compound, with the chemical formula C₆H₇NO₂, is a specific derivative of pyrrole. uni.lunih.gov It is a synthetic compound, meaning it is primarily produced in a laboratory setting rather than being isolated from natural sources. This compound features a methyl group at the 5-position and a carboxylic acid group at the 2-position of the pyrrole ring.

This particular arrangement of functional groups makes it a valuable intermediate in organic synthesis. For instance, it serves as a building block in the creation of more complex molecules with potential applications in medicinal chemistry and materials science. nih.gov The synthesis of halogen-substituted pyrrole building blocks, for example, can start from derivatives of this compound. nih.gov

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₇NO₂ uni.lunih.gov
Molar Mass 125.13 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 3757-53-7 nih.gov

Broad Research Interest in Pyrrole-2-carboxylic Acid Derivatives

The broader family of pyrrole-2-carboxylic acid derivatives, to which this compound belongs, is a focal point of significant research interest. nih.goviucr.org These compounds are recognized for their diverse biological activities, which has led to their investigation in various therapeutic areas. iucr.org For example, certain pyrrole-2-carboxamide derivatives have been designed and synthesized as potent inhibitors of mycobacterial membrane protein large 3 (MmpL3), a crucial target for developing new treatments for drug-resistant tuberculosis. nih.gov

Furthermore, the structural framework of pyrrole-2-carboxylic acid is found in naturally occurring compounds isolated from marine organisms, some of which exhibit antitumor and protein kinase inhibiting activities. iucr.org The ability to modify the pyrrole ring and the carboxylic acid group allows chemists to fine-tune the properties of these molecules, leading to the development of new drug candidates and functional materials. nih.govdigitellinc.com The study of these derivatives often involves detailed spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR), to accurately determine their structure and properties. capes.gov.br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-3-5(7-4)6(8)9/h2-3,7H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYABCWJPZTWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512716
Record name 5-Methyl-1H-pyrrole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3757-53-7
Record name 5-Methyl-1H-pyrrole-2-carboxylic acid
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Record name 5-methyl-1H-pyrrole-2-carboxylic acid
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Synthetic Methodologies for 5 Methyl 1h Pyrrole 2 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to 5-Methyl-1H-pyrrole-2-carboxylic Acid

Several methods have been established for the synthesis of this compound, primarily involving the hydrolysis of corresponding esters, esterification of the pyrrole (B145914) carboxylic acid, reactions with pyrrole-2-carboxaldehyde precursors, and synthesis from bio-based starting materials.

Acid-Catalyzed Hydrolysis Approaches

The hydrolysis of pyrrole-2-carboxylic acid esters is a common and direct method for obtaining the corresponding carboxylic acid. This process typically involves heating the ester in the presence of a base, such as sodium hydroxide (B78521), followed by acidification to precipitate the carboxylic acid. uakron.edu

A representative example is the synthesis of 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid. In this procedure, the corresponding methyl ester is heated at reflux with a solution of sodium hydroxide in methanol (B129727). After the reaction is complete, the methanol is removed, and the mixture is acidified with hydrochloric acid to a pH of approximately 3. The resulting precipitate of the carboxylic acid is then collected by extraction with an organic solvent like ethyl acetate. nih.gov This general approach is applicable to the synthesis of this compound from its ester precursors.

Esterification of Pyrrole Carboxylic Acids

The esterification of carboxylic acids is a fundamental reaction in organic synthesis. For pyrrole carboxylic acids, several methods can be employed, including the Fischer esterification and the Steglich esterification.

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com For the synthesis of methyl 5-methyl-1H-pyrrole-2-carboxylate, this compound would be reacted with methanol in the presence of an acid catalyst.

A general laboratory procedure for Fischer esterification involves placing the alcohol and the carboxylic acid in a test tube, followed by the careful addition of a few drops of concentrated sulfuric acid. The mixture is then heated in a water bath. uakron.edu

The Steglich esterification offers a milder alternative, which is particularly useful for substrates that are sensitive to acidic conditions. researchgate.netresearchgate.net This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net The reaction proceeds by the formation of a reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a highly reactive amide that is subsequently attacked by the alcohol to yield the desired ester. researchgate.net This method is effective for the formation of various esters, including sterically hindered ones like tert-butyl esters. researchgate.net

Esterification MethodReagentsKey Features
Fischer Esterification Alcohol, Strong Acid (e.g., H₂SO₄)Equilibrium reaction, driven by excess alcohol or water removal. masterorganicchemistry.com
Steglich Esterification Alcohol, DCC, DMAPMild conditions, suitable for acid-sensitive substrates. researchgate.netresearchgate.net

Reactions Involving Pyrrole-2-carboxaldehyde Precursors

Another synthetic route to this compound involves the oxidation of a suitable precursor, such as 5-methyl-1H-pyrrole-2-carboxaldehyde. The aldehyde group can be oxidized to a carboxylic acid functional group using a strong oxidizing agent.

One such oxidizing agent is potassium permanganate (B83412) (KMnO₄). uakron.edu In a typical procedure, the aldehyde is treated with a solution of KMnO₄ in a suitable solvent system, such as acetone (B3395972) and water, at a controlled temperature. uakron.edu The oxidation of aldehydes to carboxylic acids with KMnO₄ is a well-established transformation in organic chemistry. orgsyn.org While a specific protocol for the oxidation of 5-methyl-1H-pyrrole-2-carboxaldehyde to the corresponding carboxylic acid using KMnO₄ is not detailed in the provided results, the general principle of aldehyde oxidation is applicable.

Furthermore, the synthesis of the precursor, 5-methyl-1H-pyrrole-2-carboxaldehyde, can be achieved through various methods, including the Vilsmeier-Haack reaction on pyrrole. orgsyn.org

Synthesis from D-Glucosamine and Pyruvic Acid

A biosynthetic approach to the pyrrole-2-carboxylic acid scaffold has been developed utilizing renewable feedstocks. Research has shown that pyrrole-2-carboxylic acid can be synthesized from the reaction of D-glucosamine and pyruvic acid. nih.gov This method is part of a broader effort to develop sustainable chemical processes. In these studies, optimized conditions have led to significant yields of the parent pyrrole-2-carboxylic acid. nih.gov

While the direct synthesis of this compound using this specific method has not been explicitly reported in the provided search results, the synthesis of various pyrrole derivatives from D-glucosamine has been explored. researchgate.netresearchgate.net These approaches often involve multiple steps, including the formation of a pyrrole ring from the glucosamine (B1671600) derivative. researchgate.net The biosynthesis of pyrrole-2-carbaldehydes, which can be precursors to the carboxylic acids, has also been investigated, starting from materials like N-acetylglucosamine. nih.gov

Functionalization and Derivatization Strategies

The pyrrole nucleus of this compound and its esters can be further modified through various functionalization reactions, with halogenation being a key strategy to introduce new reactive sites.

Halogenation of the Pyrrole Nucleus

The introduction of halogen atoms onto the pyrrole ring can significantly alter the electronic properties of the molecule and provide handles for further synthetic transformations. Both chlorination and fluorination of the 5-methyl-1H-pyrrole-2-carboxylate system have been successfully demonstrated.

Chlorination: The chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate can be achieved using N-chlorosuccinimide (NCS) as the chlorinating agent. A literature procedure describes this reaction being carried out at 0 °C. researchgate.net In a related procedure, 2-trichloroacetyl-5-methyl-1H-pyrrole was chlorinated with NCS in dichloromethane (B109758) at room temperature, yielding the 4-chloro derivative in good yield. researchgate.net

Fluorination: The fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate has been accomplished using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the electrophilic fluorinating agent. researchgate.net In a detailed procedure, a solution of ethyl 5-methyl-1H-pyrrole-2-carboxylate in acetonitrile (B52724) and acetic acid is treated with Selectfluor® at 0 °C. This reaction leads to the formation of ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate. researchgate.net Selectfluor® is known for its ability to introduce fluorine into organic molecules under mild conditions. nih.govsunderland.ac.ukorganic-chemistry.org

The following table summarizes the halogenation of a derivative of the target compound.

Halogenation ReactionSubstrateReagentProduct
Chlorination Ethyl 5-methyl-1H-pyrrole-2-carboxylateN-Chlorosuccinimide (NCS)4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid derivative
Fluorination Ethyl 5-methyl-1H-pyrrole-2-carboxylateSelectfluor®Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate
Chlorination Reactions

The introduction of chlorine atoms onto the this compound scaffold can be achieved through electrophilic chlorination. A common method involves the chlorination of the corresponding ester, ethyl 5-methyl-1H-pyrrole-2-carboxylate, using N-chlorosuccinimide (NCS). nih.gov However, this procedure can result in product mixtures that are difficult to separate via chromatography. nih.gov

An alternative strategy involves the synthesis of a chlorinated acylating agent. For instance, 2-methylpyrrole can be prepared from pyrrole-2-carbaldehyde via a Wolff-Kishner reduction, followed by a Friedel-Crafts acylation to produce a trichloroacetylpyrrole intermediate. nih.gov This intermediate can then be selectively monochlorinated with NCS at room temperature, yielding the desired product on a gram scale with a 61% isolated yield after crystallization. nih.gov The structure of this chlorinated intermediate was confirmed to have the chlorine atom at the position adjacent to the electron-donating methyl group. nih.gov Dichlorinated derivatives, such as 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid, are also documented as available synthetic building blocks. bldpharm.com

A double chlorination process has been described for a pyrrolidine (B122466) precursor, which subsequently leads to the formation of a substituted pyrrole structure. researchgate.net

Table 1: Chlorination Reaction Example

Starting MaterialReagentProductYieldReference
2-Methyl-1-(2,2,2-trichloro-1-oxoethyl)-1H-pyrroleN-Chlorosuccinimide (NCS)4-Chloro-2-methyl-1-(2,2,2-trichloro-1-oxoethyl)-1H-pyrrole61% nih.gov
Fluorination Reactions

Fluorination of the pyrrole ring is often accomplished using electrophilic fluorinating agents. A notable reagent for this transformation is Selectfluor. The direct fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate can be performed in a solution of acetonitrile and acetic acid at 0 °C. nih.gov This reaction proceeds to full conversion within 2 hours. nih.gov Subsequent hydrolysis of the resulting ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate with sodium hydroxide, followed by acidification, yields 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid as a light brown solid with a 76% yield. nih.gov

The introduction of a trifluoromethyl (CF3) group is another significant transformation. The synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid and its derivatives can be achieved through the condensation of a trifluoromethyl vinamidinium salt with glycine (B1666218) esters. digitellinc.com While alkaline hydrolysis of some ester intermediates leads to complex mixtures, catalytic hydrogenation of a benzyl (B1604629) ester precursor has proven effective for obtaining the desired acid. digitellinc.com

Table 2: Fluorination and Subsequent Hydrolysis

StepStarting MaterialReagentsProductYieldReference
1. FluorinationEthyl 5-methyl-1H-pyrrole-2-carboxylateSelectfluor, Acetonitrile, Acetic AcidEthyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylateNot specified nih.gov
2. HydrolysisEthyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylateNaOH, EtOH; then HCl4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic Acid76% nih.gov
Bromination and Iodination Procedures

Bromination of pyrrole derivatives can be carried out effectively using a dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) system. researchgate.net This method has been successfully applied to 2-acetylpyrrole, which undergoes electrophilic aromatic bromination to yield 1-(4-bromo-1H-pyrrol-2-yl)ethanone in high yield. researchgate.net The reactive brominating agent is believed to be bromodimethylsulfonium bromide, formed in the DMSO/HBr mixture. researchgate.net Pyrrole-2-carboxaldehyde is also efficiently monobrominated under these conditions at 50 °C. researchgate.net

Iodination of carboxylic acids does not typically occur readily with elemental iodine alone. manac-inc.co.jp Alternative methods are therefore required. One such method is the Hunsdiecker–Borodin reaction, which involves the decarboxylative halogenation of the carboxylic acid. nih.govlibretexts.org In this process, a silver salt of the carboxylic acid reacts with a halogen to form an acyl hypohalite, which then undergoes radical decarboxylation and subsequent reaction to form the alkyl or aryl halide. nih.govlibretexts.org For iodination, the reaction between the silver salt of a carboxylic acid and iodine can be complex, with the outcome influenced by the ratio of the reagents. nih.gov Other proposed methods for the α-iodination of carboxylic acids include using a copper salt like Cu(OCOCH3)2 or heating the acid with iodine in chlorosulfonic acid. manac-inc.co.jp

Alkylation and Acylation of the Pyrrole Ring

Alkylation and acylation reactions are key for introducing carbon-based substituents onto the pyrrole ring, primarily through Friedel-Crafts reactions. masterorganicchemistry.com These electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3), to activate the alkyl or acyl halide. masterorganicchemistry.com

In a multi-step synthesis of a chlorinated pyrrole derivative, a Friedel-Crafts acylation was employed to introduce a trichloroacetyl group onto 2-methylpyrrole. nih.gov The acylation of pyrroles can also be performed using other reagents. For example, the reaction of ethyl 5-methyl-1H-pyrrole-2-carboxylate with acetic anhydride (B1165640) is a known method, although it can lack selectivity. researchgate.net A more complex synthesis of methyl 5-acetyl-1H-pyrrole-2-carboxylate has been achieved by reacting 2-acetyl-1H-pyrrole with carbon tetrachloride and methanol in the presence of iron-containing catalysts. researchgate.net

Alkylation can also refer to the conversion of the carboxylic acid group into an ester. This is achieved by first deprotonating the carboxylic acid with a base like sodium hydroxide to form a carboxylate. libretexts.org This carboxylate can then act as a nucleophile in an SN2 reaction with a primary alkyl halide to form the corresponding ester. libretexts.org

Formation of Amide and Hydrazide Derivatives

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of amide and hydrazide derivatives. These derivatives are often prepared through the reaction of an activated carboxylic acid with an amine or hydrazine.

A standard method for activating a carboxylic acid is to convert it into an acid chloride, for example by using thionyl chloride (SOCl2). libretexts.org The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form an amide. libretexts.orgbohrium.comnih.gov Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct formation of amides from carboxylic acids and amines without isolating the acid chloride intermediate. libretexts.org

The synthesis of pyrrole hydrazide derivatives has been specifically demonstrated. nih.gov An initial N-pyrrolylcarboxylic acid ethyl ester can be subjected to selective hydrazinolysis to prepare the corresponding carbohydrazide. nih.gov This hydrazide can then be reacted with various substituted pyrrole aldehydes to generate a series of novel pyrrole hydrazones. nih.gov

Table 3: General Methods for Amide Formation

MethodActivating/Coupling AgentIntermediateReactantProductReference
Acid Chloride FormationThionyl Chloride (SOCl₂)Acyl ChlorideAmineAmide libretexts.org
Direct CouplingDicyclohexylcarbodiimide (DCC)Activated Acyl IntermediateAmineAmide libretexts.org
HydrazinolysisHydrazine HydrateN/AEsterHydrazide nih.gov

Oxidation and Reduction Transformations

The pyrrole ring and its substituents can undergo various oxidation and reduction reactions, leading to a range of functionalized products.

Oxidation: The oxidation of pyrroles can be complex and may lead to dearomatization or the formation of polymers like polypyrrole. researchgate.net A variety of oxidants, including peroxides, singlet oxygen, and hypervalent iodine reagents, have been used to achieve controlled oxidation of pyrroles into highly functionalized products. researchgate.net In some cases, heteroaromatic compounds, including pyrrole, can undergo catalytic oxidation of C-H bonds to yield carboxylic acids. acs.org The carboxylic acid group itself is already in a high oxidation state; further oxidation typically results in the loss of the group as carbon dioxide in a process known as decarboxylation. libretexts.org

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. libretexts.org This transformation is effectively carried out using powerful reducing agents like lithium aluminum hydride (LiAlH4) or diborane (B8814927) (B2H6). libretexts.org These reagents operate by adding a hydride to the carbonyl carbon. libretexts.org It is noteworthy that a milder reagent, sodium borohydride (B1222165) (NaBH4), is not strong enough to reduce carboxylic acids. libretexts.org In other synthetic sequences, a Wolff-Kishner reduction has been used to reduce a ketone on a pyrrole precursor. nih.gov Additionally, catalytic hydrogenation is an effective method for deprotection, such as converting a benzyl ester to the corresponding carboxylic acid. digitellinc.com

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side products, and developing practical, scalable synthetic routes. e3s-conferences.org This process involves the systematic variation of parameters such as temperature, solvent, reagent concentration, and reaction time. acs.orgresearchgate.net

For the synthesis of 2-aryl-5-pyrrolecarboxylic acid methyl esters, kinetic modeling has been used to determine the optimal working regime that provides the best yield of the target product. e3s-conferences.orgresearchgate.net In another example, the synthesis of pyrrole-2-carboxylic acid from biomass sources was optimized by screening different addition times and reaction temperatures, ultimately achieving a 50% yield. researchgate.net

Table 4: Example of Reaction Optimization

ReactionParameter VariedObservationGoalReference
Catalytic Oxidation of HalidesSolvent, Time, TemperatureYields varied significantly with conditions.Maximize yield of carboxylic acid. acs.org
Enzymatic Aldehyde SynthesisBiocatalyst ConcentrationIncreased concentration led to decreased yield.Maximize aldehyde yield. mdpi.com
Chlorination of Pyrrole EsterSynthetic RouteNew route avoided difficult purification.Develop a more practical synthesis. nih.gov
Biomass to Pyrrole Carboxylic AcidTemperature, Addition TimeYield increased to 50% under optimal conditions.Maximize product yield. researchgate.net

Scalability and Practical Considerations in Synthesis

The successful transition of a synthetic route from laboratory-scale discovery to industrial-scale production hinges on a variety of practical and economic factors. For this compound and its derivatives, scalability is a critical consideration, influencing the choice of synthetic methodology. Key aspects include the cost and availability of starting materials, reaction efficiency (yield), catalyst cost and reusability, operational safety, and the environmental impact of the process.

Traditional methods for synthesizing pyrrole derivatives, such as the Knorr pyrrole synthesis, have been widely used but can present challenges in large-scale applications. While being a prevalent route to functionalized pyrroles, Knorr-type syntheses for 2-carboxylate pyrroles may yield only 30–60% of the desired product, which can be a significant drawback for industrial production. nih.gov The multi-step nature of converting these 2-carboxylate intermediates into other functional groups, like 2-formyl pyrroles, further complicates the process, often requiring harsh conditions and generating significant waste, which impacts atom economy negatively. nih.gov

Modern synthetic strategies aim to overcome these limitations by employing catalysis and more sustainable approaches. For instance, iron-containing catalysts have been used to synthesize alkyl 1H-pyrrole-2-carboxylates in quantitative yields from simple starting materials like 1H-pyrrole, carbon tetrachloride, and various alcohols. researchgate.net Similarly, photoredox catalysis promoted by phosphines has demonstrated gram-scale synthesis of pyrrole-2-carboxylates with yields between 64% and 70%. acs.org Such methods offer milder reaction conditions and can tolerate a wider range of functional groups, which is advantageous for creating diverse derivatives. acs.org

The development of sustainable and green methodologies is another important frontier. Bio-inspired approaches, such as the enzymatic carboxylation of pyrrole derivatives, are being explored. mdpi.com While promising, these methods can suffer from low yields and product instability, indicating that further optimization is needed for practical, large-scale application. mdpi.com Another sustainable route involves the use of bio-based feedstocks. For example, pyrrole-2-carboxylic acid has been synthesized from D-glucosamine and pyruvic acid, both derivable from biomass, with optimized yields reaching 50%. researchgate.net The use of renewable starting materials is a significant advantage for industrial-scale synthesis.

Furthermore, the choice of catalyst and reaction medium plays a crucial role in scalability. The use of heterogeneous catalysts, such as graphene oxide-based solid acids, offers practical benefits like easy separation from the reaction mixture and high reusability, which are highly desirable from an industrial perspective. rsc.org Research has shown that such catalysts can be effective for gram-scale synthesis of carboxylic acids with high efficiency. rsc.orgnih.gov

The following tables summarize key findings from various synthetic approaches, highlighting aspects relevant to their scalability.

Table 1: Comparison of Synthetic Methods for Pyrrole-2-Carboxylates and Derivatives

MethodologyKey ReactantsProduct TypeScaleYieldReference
Phosphine-Promoted Photoredox CycloadditionEthyl 2-isocyanoacetate, EthynylbenzeneEthyl 4-phenyl-1H-pyrrole-2-carboxylateGram-scale (10.0 mmol)70% acs.org
Knorr-Type SynthesisO-ethyl acetothioacetate, Sodium nitriteO-Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carbothioateLab-scale33% nih.gov
Iron-Catalyzed Carboxylation1H-pyrrole, CCl4, AlcoholsAlkyl 1H-pyrrole-2-carboxylatesNot specifiedQuantitative researchgate.net
Bio-based SynthesisD-glucosamine, Pyruvic acidPyrrole-2-carboxylic acidLab-scale50% (optimized) researchgate.net
Sustainable Pyrone-Amine Reaction3-hydroxy-2-pyrones, Primary aminesN-substituted pyrrole carboxylic acid derivativesNot specifiedGood to high yields acs.org

Table 2: Practical Considerations for Different Catalytic Systems

Catalytic SystemReaction TypeAdvantages for ScalabilityChallenges/LimitationsReference
Iridium Photosensitizer with Phosphine (B1218219) Additive[3+2] CycloadditionGram-scalable, tolerates sensitive functional groups.Requires photoredox setup, use of stoichiometric phosphine additive. acs.org
Iron-Containing CatalystsCarboxylationQuantitative yields, uses readily available materials.Details on catalyst separation and reuse not extensively discussed. researchgate.net
Enzymatic (PA0254 and CARse)Bio-carboxylationUses renewable resources, ambient conditions.Low yield, product instability. mdpi.com
Graphene Oxide-Based Solid Acid (SA-rGO)Oxidation of Aldehydes to Carboxylic AcidsHighly reusable (up to eight runs), efficient at gram-scale.This is a general method for carboxylic acids, specific application to pyrrole synthesis needs to be demonstrated. rsc.orgnih.gov

Structure Activity Relationship Sar Studies and Molecular Design of 5 Methyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 5-methyl-1H-pyrrole-2-carboxylic acid derivatives is profoundly influenced by the type and placement of substituents on the pyrrole (B145914) ring. nih.gov Research into pyrrolamide series as antibacterial agents has demonstrated that modifications to the pyrrole segment are critical for optimizing biological activity. nih.gov

For instance, a comparative study of pyrrolamide derivatives targeting the bacterial enzyme DNA gyrase revealed significant differences in potency based on the substitution pattern on the pyrrole ring. nih.gov A derivative with only the 5-methyl group on the pyrrole ring showed weak activity, whereas the introduction of two chlorine atoms at the C3 and C4 positions resulted in a dramatic increase in potency. nih.gov The presence of two chlorine atoms, which are lipophilic and electron-withdrawing, is thought to increase hydrophobic interactions within the adenine-binding pocket of the target enzyme. nih.gov

Similarly, a study of novel pyrrole-derived alkaloids, phallusialides A-E, isolated from Micromonospora sp., provided crucial SAR data. nih.gov In this series, compounds A and B, which possess a halogen (chlorine or bromine) at the C4 position of the pyrrole, exhibited antibacterial activity against both MRSA and Escherichia coli. nih.gov The other compounds lacking this halogen substitution were inactive, suggesting that halogenation at the C4 position is strongly correlated with antibacterial activity in this class of molecules. nih.gov

Compound DerivativeKey Substituents on Pyrrole RingTarget/OrganismActivity Metric (IC₅₀ or MIC)Reference
Methyl pyrrolamide derivative5-methylStaphylococcus aureusIC₅₀: 7 µM; MIC: >64 µg/mL nih.gov
3,4-dichloropyrrole derivate3,4-dichloro, 5-methylStaphylococcus aureusIC₅₀: 0.03 µM; MIC: 4 µg/mL nih.gov
Phallusialide A4-chloroMRSA / E. coliMIC: 32 µg/mL nih.gov
Phallusialide B4-bromoMRSA / E. coliMIC: 64 µg/mL nih.gov

Role of Halogen Substituents in Enhancing Activity

Halogenation is a cornerstone strategy in the medicinal chemistry of pyrrole derivatives, often leading to a significant enhancement of biological activity. nih.govnih.gov The introduction of halogens such as chlorine, bromine, and fluorine can modulate a compound's electronic properties, lipophilicity, and metabolic stability, thereby improving its interaction with biological targets. nih.govacs.org

In the context of this compound analogues, halogen substitution has proven particularly beneficial for antibacterial applications. nih.gov The 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide fragment is a key component in natural and synthetic antibacterials that target bacterial topoisomerases like DNA gyrase. nih.gov The presence of two chlorine atoms increases hydrophobic interactions in the enzyme's active site and lowers the pKa of the proton on the pyrrole nitrogen, which can be crucial for binding. nih.gov One such compound, a 3,4-dichloropyrrole derivative, exhibited an IC₅₀ of 0.03 µM against Staphylococcus aureus. nih.gov Another potent inhibitor of DNA gyrase, featuring a 3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl moiety, showed an IC₅₀ of less than 5 nM. nih.gov

The strategic placement of fluorine, another important halogen, has also been explored. Synthesized building blocks such as 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid and 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid have been used to create nanomolar inhibitors of bacterial DNA gyrase B, demonstrating the utility of these halogenated motifs in medicinal chemistry. nih.gov

Compound FragmentBiological TargetObserved PotencyReference
3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamideBacterial TopoisomerasesPotent antibacterial activity (IC₅₀ 0.03 µM vs S. aureus) nih.govnih.gov
3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonylDNA GyrasePotent inhibition (IC₅₀ < 5 nM) nih.gov
4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acidBacterial DNA Gyrase BUsed to create nanomolar inhibitors nih.gov
3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acidBacterial DNA Gyrase BUsed to create nanomolar inhibitors nih.gov

Influence of Carboxylic Acid and Other Functional Groups on Bioactivity

The carboxylic acid group at the C2 position of the pyrrole ring is a critical functional handle that significantly influences the molecule's biological profile. It can act as a hydrogen bond donor and acceptor, enabling key interactions with biological targets. However, in many potent derivatives, this group is modified into a carboxamide. nih.gov

SAR studies on pyrrole-2-carboxamides as inhibitors of the mycobacterial protein MmpL3 revealed that the hydrogens on both the pyrrole ring and the carboxamide are essential for activity. nih.gov Replacing the pyrrole hydrogen with a methyl group reduced anti-TB activity significantly, while replacing both the pyrrole and carboxamide hydrogens resulted in a complete loss of activity. nih.gov This suggests these N-H groups participate in crucial hydrogen bonding with the target enzyme, anchoring the inhibitor in the active site. nih.gov

The bioactivity of the pyrrole scaffold can also be modulated by introducing other functional groups. For example, the natural compound 1H-pyrrole-2,5-dicarboxylic acid, which has a second carboxylic acid group at the C5 position, has been identified as a quorum-sensing (QS) inhibitor in Pseudomonas aeruginosa. nih.govfrontiersin.org This molecule can disrupt bacterial communication and biofilm formation, acting as an "antibiotic accelerant" to enhance the efficacy of traditional antibiotics. nih.govfrontiersin.org This demonstrates that the number and nature of acidic functional groups can impart entirely new biological functions to the pyrrole core.

Rational Design of Pyrrole-Based Analogues

Rational design involves the deliberate, structure-guided modification of a lead compound to improve its properties. This approach has been successfully applied to the this compound scaffold to develop analogues with enhanced drug-like characteristics. nih.govacs.org

A prominent example is the optimization of a series of dual bacterial DNA gyrase/topoisomerase IV inhibitors. acs.org An initial hit compound, while displaying potent low-nanomolar inhibition, suffered from high lipophilicity, which can be a drawback for drug development. nih.govacs.org To address this, researchers rationally designed more polar analogues by systematically varying the 3,4-dichloro-5-methyl-1H-pyrrole moiety. nih.govacs.org The goal was to improve physical properties, such as aqueous solubility, while retaining the potent on-target activity. acs.org

Another powerful strategy is structure-guided design based on the three-dimensional structure of the biological target. In the development of inhibitors for the mycobacterial transporter MmpL3, researchers designed a series of novel pyrrole-2-carboxamide compounds based on the crystal structure of MmpL3 and a derived pharmacophore model. nih.gov This approach allowed for the precise design of molecules with substituents positioned to maximize favorable interactions within the enzyme's binding pocket, leading to compounds with potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity. nih.gov

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to understand and predict the biological activity of molecules, accelerating the drug design process. These methods are widely used to elucidate the SAR of this compound derivatives. acs.orgnih.gov

Molecular docking is a key computational technique used to predict the preferred binding orientation of a molecule to its biological target. nih.gov For example, docking studies were used to understand why methylating the pyrrole and carboxamide hydrogens in a pyrrole-2-carboxamide series led to a loss of anti-TB activity. nih.gov The computational models showed that while the methylated compounds could still fit into the binding pocket, they lost the crucial hydrogen bonds with the target protein, thus explaining their reduced efficacy. nih.gov

Computational tools are also used to predict physicochemical properties that are important for a drug's behavior. In the rational design of less lipophilic DNA gyrase inhibitors, the calculated log P (cLogP), a measure of lipophilicity, was used to guide the selection of new analogues with improved physical properties. acs.org Furthermore, virtual screening techniques can be employed to rapidly evaluate large libraries of potential compounds. For instance, a virtual combinatorial screening was applied to select a focused set of 5-methyl-2-carboxamidepyrrole-based derivatives for synthesis and biological testing as potential anticancer agents. nih.gov

Pharmacological and Biological Evaluation of 5 Methyl 1h Pyrrole 2 Carboxylic Acid Derivatives

Antimicrobial Efficacy

The antimicrobial activities of pyrrole (B145914) derivatives are broad and potent, encompassing antibacterial and antituberculosis effects. These activities are often attributed to specific structural features and interactions with key microbial enzymes and cellular structures.

Pyrrole-based compounds have demonstrated notable efficacy against a range of bacteria, particularly Gram-positive organisms. Their mechanisms of action are often multi-faceted, involving the inhibition of essential enzymes and the disruption of the bacterial cell membrane's integrity.

Derivatives of 5-methyl-1H-pyrrole-2-carboxylic acid have shown significant promise as antibacterial agents, especially against Gram-positive bacteria such as Staphylococcus aureus. Research into 5-oxopyrrolidine derivatives revealed that certain compounds, like compound 21 , which incorporates a 5-nitrothiophene substituent, exhibit selective and promising antimicrobial activity against multidrug-resistant S. aureus strains. wikipedia.org This includes strains resistant to modern antibiotics like linezolid (B1675486) and tedizolid. wikipedia.org

Similarly, studies on halogenated pyrrolopyrimidines have identified compounds with potent activity against S. aureus. Modifications to the 4-amino and 6-aryl groups of the pyrrolopyrimidine core led to the discovery of derivatives with significant antibacterial effects. nih.gov For instance, the meta-hydroxy derivative 19 and the para-hydroxy thienopyrimidine 21 showed notable activity. nih.gov The most potent compounds in one study, featuring para-bromo and para-iodo substitutions on a benzylamine (B48309) group, demonstrated a four-fold increase in potency when combined with the antimicrobial peptide betatide. nih.gov Furthermore, some pyrrole benzamide (B126) derivatives have demonstrated more potent activity against Staphylococcus aureus compared to Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL. mdpi.com

**Table 1: Antibacterial Activity of Selected Pyrrole Derivatives against *S. aureus***

Compound Derivative Class Target Strain(s) Key Findings Reference(s)
Compound 21 5-Oxopyrrolidine Multidrug-resistant S. aureus Promising and selective activity against linezolid/tedizolid-resistant strains. wikipedia.org
Compound 19 Pyrrolopyrimidine S. aureus MIC of 16 mg/L. nih.gov
Bromo/Iodo Derivatives Halogenated Pyrrolopyrimidine S. aureus MIC of 8 mg/L; activity enhanced 4-fold with betatide. nih.gov
Pyrrole Benzamides Pyrrole Benzamide S. aureus MIC values between 3.12 and 12.5 μg/mL. mdpi.com

A primary mechanism for the antibacterial action of certain pyrrole derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics. nih.gov

Derivatives of 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid have been central to the development of potent DNA gyrase inhibitors. nih.govnih.gov By attaching this pyrrole core to various scaffolds, researchers have created compounds with excellent activity against Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). nih.gov For example, a benzothiazole (B30560) derivative incorporating the 3,4-dichloro-5-methylpyrrole moiety was found to be a potent inhibitor of E. coli DNA gyrase with an IC50 value of 0.8 nM. nih.gov The 3,4-dichloro-5-methylpyrrole part of these molecules typically binds within a lipophilic pocket of the enzyme, interacting with residues such as Val43, Ala47, and Ile78. nih.gov Similarly, halogen-doped pyrroles, including methyl esters, have been identified as effective inhibitors of both gyrase and topoisomerase IV. orientjchem.org A recently discovered pyrrolamide-type GyrB/ParE inhibitor demonstrated exceptional antibacterial efficacy, with a gyrase IC50 of 49 nM/L and a MIC of 0.008 μg/mL against S. aureus. mdpi.com

Table 2: Inhibition of DNA Gyrase by Pyrrole Derivatives

Compound Class Specific Moiety Target Enzyme Potency Reference(s)
Benzothiazole Derivative 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido E. coli DNA gyrase IC50 = 0.8 nM nih.gov
Pyrrolamide Derivative 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2-carboxamide Gyrase IC50 = 49 nM/L mdpi.com

Pyrrolomycins, a family of polyhalogenated natural product antibiotics, exhibit potent activity against Gram-positive bacteria through a mechanism involving the disruption of the bacterial cell membrane. frontiersin.orgdrugbank.com These compounds act as protonophores, which are lipid-soluble molecules that shuttle protons across biological membranes. This action dissipates the proton motive force, which is crucial for essential cellular processes like ATP synthesis and active transport.

Pyrrolomycins C and D, in particular, are powerful membrane-depolarizing agents that specifically disturb the proton gradient, thereby uncoupling oxidative phosphorylation. frontiersin.org Their protonophoric activity allows for the net movement of protons from the exterior to the interior of the bacterial cell, leading to the collapse of the membrane potential. drugbank.com This mechanism explains their potent antibiotic effects. frontiersin.org The lipophilic nature of pyrrolomycins facilitates their accumulation in the lipid membrane, where their hydroxyl and pyrrole N-H groups can participate in proton shuttling. While highly effective, the natural pyrrolomycins can also be toxic due to the halogen atoms in their structure.

Table 3: Protonophore Activity of Pyrrolomycins

Compound Activity Mechanism Key Finding Reference(s)
Pyrrolomycin C Potent membrane-depolarizing agent Protonophore, uncouples oxidative phosphorylation More effective than Pyrrolomycin D in depolarizing membrane potential. frontiersin.orgdrugbank.com
Pyrrolomycin D Potent membrane-depolarizing agent Protonophore, uncouples oxidative phosphorylation Functions as a typical anionic protonophore; activity is an order of magnitude greater than CCCP. frontiersin.orgdrugbank.com

The search for new treatments for tuberculosis has led to the investigation of various pyrrole-based compounds. Derivatives have shown significant in vitro efficacy against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. mdpi.com

Pyrrole-2-carboxamides have emerged as a particularly promising class of anti-TB agents. Structure-activity relationship studies on these compounds revealed that attaching bulky substituents (like an adamantyl group) to the carboxamide and phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring greatly enhances anti-TB activity. Many compounds in this class exhibit potent activity with MIC values below 0.016 μg/mL and low cytotoxicity. Another study identified a 1H-pyrrole-2-carboxylate derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC ), with an MIC of 0.7 µg/mL against M. tuberculosis H37Rv. mdpi.com

Table 4: Antituberculosis Activity of Selected Pyrrole Derivatives against M. tuberculosis H37Rv

Compound Class/Name Key Structural Features MIC (μg/mL) Reference(s)
Pyrrole-2-carboxamides Bulky carboxamide substituent, substituted phenyl/pyridyl on pyrrole ring < 0.016
ENBHEDPC 1H-pyrrole-2-carboxylate with nitrobenzoyl hydrazone side chain 0.7 mdpi.com

Enoyl-acyl carrier protein reductase (ENR), known as InhA in Mycobacterium tuberculosis, is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. This pathway is absent in mammals, making ENR an attractive and selective target for antibacterial drug development. frontiersin.org

Several classes of pyrrole derivatives have been identified as potent inhibitors of InhA. Pyrrolidine (B122466) carboxamides were discovered through high-throughput screening as a novel class of InhA inhibitors. nih.gov Optimization of a lead compound from this class resulted in a 160-fold improvement in potency. nih.gov Crystal structures of these inhibitors complexed with InhA have elucidated their binding mode, showing that hydrophobic moieties play a key role. nih.gov Further research on pyrrole derivatives has led to the synthesis of pyrrole hydrazones and pyrrolyl benzamides that also target InhA. Docking studies suggest that these compounds form hydrogen bonds with key residues in the InhA active site, such as Tyr158, and with the cofactor NAD+.

Table 5: Inhibition of Enoyl-acyl carrier protein reductase (InhA) by Pyrrole Derivatives

Compound Class Mechanism of Action Key Findings Reference(s)
Pyrrolidine Carboxamides Binds to InhA hydrophobic pocket Potency improved >160-fold through optimization; one enantiomer is active. nih.gov
Pyrrole Hydrazones Forms H-bonds with Tyr158 and NADP in InhA active site Docking studies reveal binding mode similar to triclosan.
Pyrrolyl Benzamides Inhibits Enoyl-ACP reductase (InhA) Serves as a scaffold for developing potent InhA inhibitors.

Quorum-Sensing Inhibition (e.g., against Pseudomonas aeruginosa)

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. nih.gov Inhibition of QS is a promising anti-pathogenic strategy that can disarm bacteria without exerting selective pressure for resistance. Derivatives of pyrrole-2-carboxylic acid have been identified as potent quorum-sensing inhibitors (QSIs), particularly against the opportunistic pathogen Pseudomonas aeruginosa.

Research has shown that 1H-pyrrole-2,5-dicarboxylic acid (PT22), a compound isolated from an endophytic fungus, demonstrates significant QS inhibitory activity against P. aeruginosa. nih.govmdpi.comresearchgate.net This compound was found to reduce the production of key QS-regulated virulence factors, such as pyocyanin (B1662382) and rhamnolipid, and to inhibit the formation of robust biofilms without affecting bacterial growth. nih.govmdpi.com The disruption of biofilm architecture by these derivatives has been confirmed through microscopic visualization. nih.gov

Furthermore, studies using real-time quantitative PCR have revealed that these pyrrole derivatives can significantly downregulate the expression of QS-related genes. For instance, 1H-pyrrole-2-carboxylic acid has been shown to repress the expression of key regulatory genes in P. aeruginosa PAO1, including lasI, lasR, rhlI, rhlR, pqsA, and pqsR. nih.gov Similarly, 1H-pyrrole-2,5-dicarboxylic acid significantly attenuated the expression of QS-related genes, an effect corroborated by molecular docking analyses targeting QS activator proteins. nih.gov

Table 1: Effect of Pyrrole-2-Carboxylic Acid Derivatives on P. aeruginosa Quorum Sensing

Compound Activity Key Findings Reference
1H-pyrrole-2-carboxylic acid Quorum Sensing Inhibition Repressed expression of lasI/R, rhlI/R, pqsA/R genes. nih.gov

| 1H-pyrrole-2,5-dicarboxylic acid (PT22) | Quorum Sensing Inhibition | Reduced pyocyanin and rhamnolipid production; inhibited biofilm formation; attenuated QS-related gene expression. | nih.govmdpi.comresearchgate.net |

Anti-inflammatory Properties

The pyrrole scaffold is a component of several known anti-inflammatory drugs, and derivatives of this compound have been extensively investigated for their anti-inflammatory potential. researchgate.net These compounds have been shown to target key enzymes and pathways involved in the inflammatory response.

One area of focus has been the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins (B1171923). Certain novel pyrrole derivatives have exhibited potent anti-inflammatory effects comparable to the reference drug indomethacin (B1671933) in carrageenan-induced edema assays. researchgate.net

More recently, research has identified 5-methyl-2-carboxamidepyrrole-based compounds as dual inhibitors of microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that are implicated in inflammation and cancer. nih.gov The synthesis of precursors like 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid is a key step in developing these potent inhibitors. nih.gov

Additionally, studies on other pyrrole derivatives, such as 3,4-dimethyl-1H-pyrrole-2,5-diones, have demonstrated significant anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. wikipedia.org In cultures of human peripheral blood mononuclear cells (PBMCs), these compounds were found to strongly inhibit the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). wikipedia.org Some pyrrole derivatives also exhibit antioxidant properties, which can contribute to their anti-inflammatory effects by reducing the byproducts of lipid and protein peroxidation in inflamed tissues.

Table 2: Inhibition of Pro-inflammatory Cytokines by 3,4-dimethyl-1H-pyrrole-2,5-dione Derivatives

Compound Target Cells Stimulant Effect Reference
2a, 2b, 2c, 2d Human PBMCs Anti-CD3 Significant inhibition of cell proliferation. wikipedia.org

| 2a | Human PBMCs | Anti-CD3 / LPS | Strongest inhibition of IL-6 and TNF-α production. | wikipedia.org |

Anticancer Research

The structural versatility of the pyrrole ring has made it a valuable scaffold for the design of novel anticancer agents. researchgate.net Derivatives of this compound have emerged as promising candidates in anticancer research, targeting various mechanisms involved in tumor growth and survival.

A significant finding is the development of 5-methyl-2-carboxamidepyrrole-based compounds as dual inhibitors of mPGES-1 and sEH. nih.gov These enzymes are overexpressed in several types of cancer, and their inhibition can suppress tumor growth. The stabilization of anti-inflammatory fatty acid epoxides through sEH inhibition is a mechanism that has been linked to reduced inflammation in colorectal cancer. nih.gov

Antagonist Activities

Based on the available search results, no specific information could be retrieved regarding the activity of this compound derivatives as neuropeptide antagonists. Further research is required to explore the potential of this chemical class in modulating neuropeptide receptor systems.

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity, has a modulatory site that binds glycine (B1666218). Antagonists at this glycine site are of significant interest for treating neurological conditions involving excessive excitatory neurotransmission. The pyrrole-2-carboxylic acid scaffold has proven to be a novel and effective template for designing potent glycine site antagonists. nih.gov

Research has led to the synthesis and evaluation of various (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acids. nih.gov Within this series, compounds with specific substitutions at the 4- and 5-positions of the pyrrole ring showed high affinity for the glycine binding site. Notably, the 4-bromo-5-methyl derivative demonstrated significant activity. nih.gov Structure-activity relationship studies indicate that electron-withdrawing groups at these positions tend to enhance binding affinity. nih.gov These compounds act as full antagonists, capable of inhibiting NMDA-induced effects. nih.gov The discovery of this class of compounds, alongside related structures like indole-2-carboxylic acids and quinoline (B57606) derivatives, has expanded the chemical diversity of NMDA receptor modulators. These antagonists function by inhibiting glutamate-stimulated effects that are mediated through the NMDA receptor.

Enzyme Inhibition Studies (e.g., Calpains)

While the prompt specified calpains as an example, the available literature more directly supports the role of this compound derivatives as inhibitors of other crucial enzymes. These compounds have been engineered to selectively target enzymes involved in inflammation, cancer, and parasitic life cycles.

As detailed in previous sections, a significant achievement has been the development of 5-methyl-2-carboxamidepyrrole-based derivatives as dual inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH) . These enzymes are pivotal in the biosynthesis of pro-inflammatory prostaglandins and the degradation of anti-inflammatory epoxyeicosatrienoic acids, respectively. Their dual inhibition represents a powerful strategy for combating inflammation and cancer.

In a different therapeutic context, 5-phenyl-1H-pyrrole-2-carboxylic acids have been identified as potent inhibitors of the Keap1-Nrf2 protein-protein interaction . nih.gov The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. By inhibiting Keap1, these compounds allow for the nuclear translocation of Nrf2, leading to the upregulation of protective antioxidant enzymes. This mechanism has shown therapeutic potential in models of acute lung injury. nih.gov

Furthermore, the parent compound, Pyrrole-2-carboxylic acid (PYC) , is a known specific inhibitor of proline racemase (PRAC) . This enzyme is found in certain pathogens, such as Trypanosoma cruzi (the causative agent of Chagas' disease), and is essential for their biology. The inhibition of PRAC by PYC highlights another dimension of the therapeutic potential of this chemical scaffold.

Table 3: Enzyme Inhibition by Pyrrole-2-Carboxylic Acid Derivatives

Derivative Class Enzyme/Pathway Target Therapeutic Area Reference
5-methyl-2-carboxamidepyrroles mPGES-1 / sEH Anti-inflammatory, Anticancer
5-phenyl-1H-pyrrole-2-carboxylic acids Keap1-Nrf2 Pathway Oxidative Stress, Lung Injury nih.gov

| Pyrrole-2-carboxylic acid | Proline Racemase (PRAC) | Antiparasitic (Chagas' disease)| |

Antiviral Applications (e.g., Hepatitis B Virus)

Derivatives of this compound have been identified as a novel series of Hepatitis B Virus (HBV) capsid assembly modulators (CAMs). rsc.org The HBV capsid is a crucial target for drug development as it plays a vital role in multiple stages of the viral life cycle, including the protection of genetic material and the formation of covalently closed circular DNA (cccDNA). rsc.org By inhibiting the assembly of the capsid, these compounds can effectively disrupt viral replication.

In the quest for potent HBV inhibitors, researchers have focused on designing molecules that can interact with specific residues within the HBV core protein. A series of compounds were developed by replacing the glyoxamide moiety in earlier inhibitors with a 1H-pyrrole-2-carbonyl functional group, which is designed to mimic hydrogen bond interactions with the L140B residue of the core protein. rsc.org To optimize nonpolar interactions, various hydrophobic groups were introduced.

One study synthesized several derivatives, including some directly using this compound as a starting material. rsc.org The potency of these compounds was evaluated, demonstrating the therapeutic potential of this chemical scaffold. For instance, a derivative designated as CU01 was synthesized from this compound, although it showed the least potency among the initial test group. rsc.org Further structural modifications led to the development of CU15, which emerged as a highly promising lead compound with sub-nanomolar potency and favorable pharmacokinetic profiles. rsc.org Molecular dynamics simulations have shown that these pyrrole-based inhibitors exhibit strong nonpolar interactions with key residues in a solvent-accessible region of the HBV core protein, driven by distinct hydrogen bond interactions of the pyrrole scaffold. rsc.org

Table 1: Antiviral Potency of select Pyrrolidine-based HBV Capsid Inhibitors

Compound Starting Material Component Potency (EC₅₀)
CU01 This compound Least potent in initial series
CU15 Not specified, but from same structural series Sub-nanomolar

EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect.

Broad Pharmacological Potential in Other Therapeutic Areas

Beyond antiviral applications, derivatives of pyrrole-2-carboxylic acids, including those based on the this compound scaffold, exhibit a wide range of biological activities, highlighting their potential in various therapeutic areas. nih.gov These compounds have been investigated for their efficacy as anticancer, antitubercular, and anti-inflammatory agents. researchgate.netnih.govnih.gov

Antitubercular Activity A significant area of research has been in the development of new treatments for tuberculosis (TB), including drug-resistant strains. A series of pyrrole-2-carboxamides were designed and synthesized as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is essential for the transport of mycolic acids, a key component of the mycobacterial cell wall, making it an attractive drug target. Structure-activity relationship (SAR) studies revealed that attaching bulky substituents to the carboxamide and phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring greatly improved anti-TB activity. nih.gov Many of the synthesized compounds demonstrated potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity. nih.gov Compound 32 from this series showed excellent activity against drug-resistant TB and good in vivo efficacy. nih.gov

Table 2: Antitubercular Activity of select Pyrrole-2-Carboxamide Derivatives

Compound MIC against M. tuberculosis H37Rv (μg/mL) Cytotoxicity (IC₅₀) against Vero cells (μg/mL) Selectivity Index (SI)
32 < 0.016 > 64 > 3669
General Series < 0.016 11.8 to > 64 788 to > 3669

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. IC₅₀ (Half maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function.

Anticancer Activity Pyrrole derivatives have also been explored as potential anticancer agents. nih.gov Certain pyrrole carboxamide derivatives have been shown to act as selective inhibitors of the ERK5 mitogen-activated protein kinase pathway, which is involved in the proliferation and survival of cancer cells. Another study synthesized pyrrole derivatives MI-1 and D1 as inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in tumor growth and angiogenesis. nih.gov These compounds were found to bind to EGFR and VEGFR, induce apoptosis in malignant cells, and act as antioxidants. nih.gov

Anti-inflammatory and Other Activities The pyrrole scaffold is present in a number of compounds with anti-inflammatory properties. researchgate.netresearchgate.net Additionally, research has pointed towards the potential for related pyrrole structures to possess antimalarial and HIV-1 protease inhibitory activities. mdpi.com The versatility of the pyrrole-2-carboxylic acid core continues to make it a valuable starting point for the development of new therapeutic agents across a spectrum of diseases. researchgate.netjuit.ac.in

Emerging Applications of 5 Methyl 1h Pyrrole 2 Carboxylic Acid in Materials Science and Industrial Chemistry

Development of Conducting Polymers and Optoelectronic Devices

The functionalization of polypyrrole (PPy), an intrinsically conducting polymer, is a key strategy for tailoring its properties for specific applications. mdpi.comwikipedia.org The introduction of substituents onto the pyrrole (B145914) ring can enhance characteristics such as solubility, processability, and stability, while also imparting new functionalities. mdpi.comresearchgate.net 5-Methyl-1H-pyrrole-2-carboxylic acid serves as a valuable monomer for creating such functionalized polypyrroles.

The methyl (-CH3) group and the carboxylic acid (-COOH) group on the pyrrole ring of this compound are expected to influence the resulting polymer's properties in distinct ways. The methyl group can improve the solubility of the polymer in organic solvents, a significant advantage over the often intractable parent polypyrrole. mdpi.com The carboxylic acid group provides a site for further chemical modification, allowing for the covalent attachment of other molecules, and can also influence the polymer's electronic properties and facilitate doping. rsc.org

The electropolymerization of pyrrole derivatives is a common method to create thin, conductive films on electrode surfaces. mdpi.comnih.gov By applying an appropriate potential, monomers like this compound can be oxidized and polymerized. mdpi.comrsc.org The resulting polymers are of great interest for optoelectronic devices, where the tunable electronic and optical properties are paramount. rsc.org Theoretical studies, such as those using density functional theory (DFT), help predict how different side groups influence the electronic gaps, absorption spectra, and other key parameters of polypyrrole derivatives, guiding the design of new materials for specific applications like sensors and flexible electronics. mdpi.comrsc.org

Table 1: Influence of Substituents on Polypyrrole (PPy) Properties

PropertyEffect of N-Substitution/Side-SubstitutionRationale
Solubility Generally IncreasedSubstituents can disrupt the strong inter-chain and intra-chain interactions that make parent PPy insoluble. mdpi.com
Conductivity Variable (Can decrease or be maintained)Bulky substituents can hinder chain planarity and charge transport, though specific functional groups can enhance doping. mdpi.com
Processability ImprovedEnhanced solubility allows for solution-based processing techniques, which is a major limitation for unmodified PPy. mdpi.com
Functionality Added VersatilityGroups like -COOH provide reactive handles for post-polymerization modification, creating materials for biosensors or drug delivery. researchgate.net

Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic molecules. mdpi.comnih.gov The choice of the organic linker is crucial as it dictates the topology, pore size, and chemical functionality of the resulting framework. acs.orgnih.gov this compound is an excellent candidate for an organic linker in MOF synthesis. Its carboxylic acid group provides the necessary coordination site to bind with metal centers, while the pyrrole ring constitutes the structural backbone of the linker. acs.orgrsc.org

The use of pyrrole-based linkers can impart desirable properties to MOFs, such as high porosity, excellent stability, and nitrogen-rich skeletons that are beneficial for applications like proton conduction. acs.orgacs.org For instance, zirconium-based MOFs (Zr-MOFs) constructed from pyrrolo-pyrrole dicarboxylate linkers have demonstrated high proton conductivity, which increases with temperature and humidity. acs.org The presence of uncoordinated carboxylate groups within the MOF's channels can create hydrophilic pathways, facilitating proton transport. acs.org

The synthesis of these materials can be achieved through various methods, including solvothermal, hydrothermal, microwave-assisted, and electrochemical techniques. mdpi.com In a typical solvothermal synthesis, the organic linker (like this compound) and a metal salt are dissolved in a solvent and heated in a sealed vessel, leading to the crystallization of the MOF. mdpi.comfrontiersin.org A recently developed zinc-pyrrole polymeric MOF, where the conducting polymer itself acts as the ligand, has shown promise as a freestanding, binder-free electrode material. acs.org

Table 2: Examples of Pyrrole-Based MOFs and Their Properties

MOF SystemLinker TypeMetal IonKey Property/Application
IAM-7 (Zr-MOF)Pyrrolo-pyrrole based dicarboxylateZirconium (Zr)High proton conductivity (1.42 × 10⁻² S cm⁻¹ at 90 °C, 95% RH). acs.org
ZP-MOFPolypyrroleZinc (Zn)Supercapacitor electrode material, photocatalyst. acs.org
Pyrrole/Macrocycle/MOFPyrrole co-assembled with ZIF-8Zinc (Zn)Flexible solid-state supercapacitors with high areal capacitance. nankai.edu.cn

Electrochemical Applications (e.g., Electrode Materials)

The electrochemical properties of polymers derived from this compound make them highly suitable for a range of applications, particularly as electrode materials in energy storage devices and sensors. mcmaster.cafrontiersin.org Polypyrrole and its derivatives are well-known for their high pseudocapacitance, good electrical conductivity, and reversible redox properties, which are essential for supercapacitors. mdpi.commcmaster.ca

The electropolymerization of pyrrole and its derivatives is a direct method to fabricate polymer films on conductive substrates, which can then serve as electrodes. rsc.orgmdpi.com The specific properties of the resulting polymer film can be tuned by controlling the electropolymerization conditions, such as the solvent, electrolyte, and applied potential. epo.orgrsc.org The incorporation of functional groups, such as the carboxylic acid from this compound, can enhance the electrochemical performance. For instance, the carboxylic acid groups can improve ion exchange with the electrolyte and provide sites for grafting other materials, such as metal oxides, to create high-performance composite electrodes. mcmaster.cafrontiersin.org

In one study, a composite of polypyrrole with a ZrO2-ZnO mixture, synthesized via in-situ chemical oxidation, yielded a material with a specific capacitance of up to 508.5 F·g⁻¹. frontiersin.org Similarly, zinc-pyrrole polymeric MOFs have been used as binder-free electrodes, demonstrating a specific capacitance of 232.44 F g⁻¹ and excellent cyclic stability. acs.org Furthermore, films made from polypyrrole-2-carboxylic acid have been successfully employed in the development of biosensors, where the carboxylic acid groups are activated to immobilize enzymes for detecting specific analytes like phenolic compounds. researchgate.net

Role as a Chemical Intermediate in Organic Synthesis

This compound is a valuable building block in organic synthesis. targetmol.com Its structure, featuring a reactive pyrrole ring and a versatile carboxylic acid handle, allows for its incorporation into a wide array of more complex molecules. rsc.org Pyrrole-containing compounds are significant targets in medicinal chemistry and materials science due to their diverse biological activities and functional properties. rsc.orgnih.govnih.gov

The synthesis of substituted pyrroles often relies on multi-step sequences where precursors like this compound are key intermediates. For example, halogenated pyrrole building blocks, which are precursors to potent bioactive compounds, can be synthesized from pyrrole carboxylic acids. nih.gov The carboxylic acid group can be converted into other functional groups, such as esters, amides, or acyl chlorides, providing a gateway to a multitude of chemical transformations. rsc.orgnih.gov A notable example is the synthesis of 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid, which involved the hydrolysis of the corresponding ester, itself derived from a multi-step synthesis. nih.gov

The pyrrole-2-carboxylic acid moiety is a structural fragment in several natural products and synthetic bioactive compounds, including antibacterial agents that target bacterial topoisomerases. researchgate.net The ability to synthesize derivatives of this compound efficiently is therefore of significant interest. Modern synthetic methods, including multi-component reactions and transition-metal-catalyzed cross-couplings, are often employed to construct complex pyrrole structures from simpler intermediates. rsc.orgorganic-chemistry.org

Agrochemistry Applications

The pyrrole scaffold is a well-established toxophore in the field of agrochemistry, forming the core of several commercially successful pesticides. mdpi.com Derivatives of pyrrole exhibit a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. epo.orgnih.govresearchgate.net The structural motif of this compound is relevant to the design and synthesis of new active ingredients for crop protection.

Fungicidal Activity: Phenylpyrrole compounds, such as fludioxonil (B1672872) and fenpiclonil, are important fungicides that work by inhibiting sterol biosynthesis in fungi. mdpi.com Research into new pyrrole-based fungicides is ongoing, with many synthetic derivatives showing potent activity against pathogenic fungi like Aspergillus fumigatus and Fusarium oxysporum. nih.govresearchgate.net Pyrrole-2-carboxylic acid itself has been identified as a metabolite from the biocontrol agent Lysobacter, which is involved in suppressing pathogenic Fusarium species. nih.gov

Herbicidal Activity: Various pyrrole derivatives have been patented for their use as pre- and post-emergent herbicides. epo.orgresearchgate.net The introduction of specific functional groups onto the pyrrole ring is crucial for achieving selective herbicidal activity against weeds while ensuring crop safety. researchgate.net

Insecticidal Activity: The pyrrole ring is also a key feature in insecticides like chlorfenapyr. mdpi.com Recent studies have focused on synthesizing new series of pyrrole derivatives that show significant insecticidal efficacy against pests such as the cotton leafworm, Spodoptera littoralis. nih.gov

The development of new agrochemicals often involves synthesizing and screening libraries of compounds based on a known active scaffold. This compound represents a readily available starting material for creating such libraries of novel pyrrole derivatives to be tested for pesticidal activity. targetmol.com

Table 3: Classes of Pyrrole-Based Agrochemicals

Agrochemical ClassExample Compound(s)Mode of Action/Target Pest
Fungicides Fludioxonil, FenpiclonilInhibit sterol biosynthesis in fungi. mdpi.com
Herbicides 2,5-bis-(perfluoroalkyl)-3,4-pyrroledicarboxylatesPre- and post-emergent weed control. epo.org
Insecticides ChlorfenapyrControl of various insect pests, including cotton leafworm. nih.govmdpi.com
Biocontrol Agents Pyrrole-2-carboxylic acid (from Lysobacter)Suppression of pathogenic fungi like Fusarium. nih.gov

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing substituted pyrroles remains a significant area of interest. eurekaselect.com Future work will likely focus on creating more complex and highly substituted pyrrole (B145914) rings, which are often challenging to produce using traditional methods like the Paal-Knorr or Hantzsch reactions. nih.govmdpi.com Innovations are expected in catalytic systems, including the use of nanoparticles and photo- and electro-chemical strategies, to drive reactions under milder conditions with greater efficiency. researchgate.netrsc.org For instance, rhodium-based catalysts have shown promise in the linear selective hydroacylation of propargylic amines to form γ-amino enones, which can then be cyclized to produce highly substituted pyrroles. nih.gov Another avenue involves the [3+2] cycloaddition reaction using Tosylmethyl isocyanides (TosMICs) with various electron-deficient compounds, which has proven versatile for creating multi-substituted pyrrole derivatives. nih.gov The ongoing exploration of radical-based reactions and the use of unique precursors, such as α-amino acids, are also opening new doors for pyrrole synthesis. rsc.org

Discovery of New Biological Targets and Mechanisms of Action

While pyrrole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer effects, the precise molecular targets and mechanisms of action for many compounds, including 5-Methyl-1H-pyrrole-2-carboxylic acid, are not fully elucidated. nih.govresearchgate.net Future research will undoubtedly focus on identifying new biological targets to expand the therapeutic potential of this class of compounds. researchgate.net This involves screening against a broader range of enzymes, receptors, and cellular pathways. nih.gov For example, recent studies have investigated pyrrole derivatives as inhibitors of targets like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), soluble epoxide hydrolase (sEH), and DNA gyrase. nih.govnih.gov Understanding the structure-activity relationships (SAR) is crucial for this endeavor, helping to pinpoint the specific structural features responsible for a compound's biological effects and guiding the design of more potent and selective molecules. researchgate.netnih.gov

Development of Advanced Therapeutic Agents with Improved Efficacy and Selectivity

A primary challenge in drug development is enhancing the efficacy and selectivity of lead compounds to maximize therapeutic benefit while minimizing off-target effects. For derivatives of this compound, this will involve medicinal chemistry efforts to optimize the core structure. nih.gov By strategically modifying substituents on the pyrrole ring, researchers can fine-tune the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, to improve its pharmacokinetic and pharmacodynamic profile. nih.gov The development of dual-target inhibitors, such as those targeting both mPGES-1 and sEH, represents a promising strategy for creating more effective anticancer agents. nih.gov Furthermore, the synthesis of pyrrole-based peptidomimetics, which mimic the structure of peptides, offers a way to create constrained molecules with specific biological activities. researchgate.net

Sustainable and Bio-based Synthesis Approaches

In line with the growing emphasis on green chemistry, a significant future direction is the development of sustainable and bio-based methods for synthesizing pyrrole compounds. eurekaselect.com This involves reducing reliance on petroleum-based feedstocks and employing more environmentally friendly reaction conditions. acs.orgnih.gov Research is exploring the use of renewable resources, such as biomass-derived materials like 2,5-dimethoxytetrahydrofuran (B146720) (derived from lignocellulosic biomass), as starting materials for pyrrole synthesis. nih.govresearchgate.net One-pot syntheses and the use of heterogeneous, recyclable catalysts are also key aspects of this approach, aiming to improve atom economy and reduce waste. researchgate.netnih.gov Enzymatic catalysis, for instance using glucose oxidase to initiate polymerization, presents an eco-friendly alternative to chemical oxidative polymerization for creating pyrrole-based materials. rsc.org The use of water as a solvent and catalyst-free conditions, where possible, are also being investigated to make pyrrole synthesis more sustainable. semanticscholar.org

Integration of Computational and Experimental Methodologies for Drug Discovery

The synergy between computational and experimental techniques is revolutionizing drug discovery. jddhs.comfrontiersin.org For pyrrole derivatives, this integrated approach can significantly accelerate the identification and optimization of new therapeutic agents. mdpi.com Computational tools like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling allow for the virtual screening of large compound libraries and the prediction of their binding affinity to specific biological targets. jddhs.commdpi.com These in silico studies can predict how a molecule like this compound might interact with a target protein, guiding the design of more potent inhibitors. nih.govnih.gov These computational predictions are then validated and refined through experimental assays, creating a feedback loop that makes the drug discovery process more efficient and rational. frontiersin.orgmdpi.com This approach is particularly valuable for understanding complex interactions and for designing compounds with high specificity. mdpi.com

Investigation of Applications in Advanced Materials and Nanotechnology

The unique electronic and chemical properties of the pyrrole ring make it a valuable building block for advanced materials and nanotechnology. nih.gov Polypyrroles, which are polymers derived from pyrrole monomers, are of particular interest due to their conductivity and biocompatibility. nih.gov Future research will likely explore the use of functionalized pyrroles, such as this compound, to create novel polymers with tailored properties. rsc.org These materials could have applications in areas like organic electronics, sensors, and drug delivery systems. nih.govnih.gov The incorporation of pyrrole derivatives into nanoparticles is another promising area, with potential applications in biomedical imaging, photothermal therapy, and biosensing. nih.gov For example, nanoparticles derived from porphyrins (which are composed of four pyrrole subunits) have been utilized for fluorescence imaging and MRI. nih.gov The ability to functionalize these nanomaterials with specific groups, such as carboxylic acids, could enhance their capabilities, for instance, in targeting specific cells or tissues. nih.gov

Q & A

Basic: What are the common synthetic routes for 5-Methyl-1H-pyrrole-2-carboxylic acid, and how can purity be optimized?

Answer:
The synthesis of this compound typically involves functionalizing pyrrole derivatives. A method described in the literature involves substituting a methyl group onto the pyrrole ring followed by carboxylation. For instance, in a hepatitis B virus capsid inhibitor synthesis, this compound was used as a precursor, where the carboxylic acid group was introduced via a coupling reaction with amines under reflux conditions .
To optimize purity:

  • Purification: Use column chromatography (silica gel, gradient elution with 0–10% MeOH/EtOAc) to isolate the compound .
  • Characterization: Confirm purity via 1H^1H NMR (e.g., δ 12.07 ppm for NH protons) and HPLC (≥95% purity) .

Basic: How is the crystal structure of pyrrole derivatives like this compound determined?

Answer:
X-ray crystallography is the gold standard for structural determination. For example, the crystal structure of 1H-pyrrole-2-carboxylic acid (a related compound) was resolved by dissolving the compound in an EtOH/ethyl acetate mixture (80:20), followed by slow evaporation to obtain monoclinic crystals. Key findings included:

  • Hydrogen bonding: Centrosymmetric dimers formed via N–H⋯O interactions (graph-set motif R22(10)R_2^2(10)) .
  • Refinement: Anisotropic displacement parameters for non-H atoms and riding models for H atoms (C–H = 0.95 Å, O–H = 0.84 Å) .
    This method can be adapted for this compound by adjusting solvent systems to accommodate the methyl group.

Advanced: How do substituent modifications on the pyrrole ring influence biological activity?

Answer:
Functional groups on the pyrrole ring critically affect bioactivity. A comparative study of analogs revealed:

  • Amino vs. methyl groups: 3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid showed higher biological activity (bioactivity score: 0.98) than this compound (score: 0.87), highlighting the role of the amino group in target interactions .
  • Carboxylic acid position: Esterification (e.g., ethyl ester) reduces polarity, potentially enhancing membrane permeability but decreasing solubility .
    Methodological approach:
  • SAR studies: Synthesize derivatives via regioselective substitution (e.g., introducing halogens or alkyl groups) and assay against biological targets (e.g., antimicrobial or kinase inhibition assays) .

Advanced: What methodological approaches are used to resolve contradictions in reported synthetic yields?

Answer:
Discrepancies in yields often arise from reaction conditions or purification steps. To address this:

  • Optimize reaction parameters: Vary temperature, catalyst (e.g., Pd for cross-couplings), and solvent polarity. For example, trifluoromethylation reactions require precise control of base and trifluoromethyl iodide stoichiometry .
  • Analytical cross-validation: Use LC-MS to track intermediate formation and quantify byproducts. In one study, HRMS (ESI) confirmed product identity (m/z 389.1207 vs. calcd 389.1225) .
  • Reproducibility checks: Replicate methods across labs with standardized reagents (e.g., >98% purity) .

Advanced: How can computational modeling predict interactions of this compound with biological targets?

Answer:
Docking studies and MD simulations are key tools:

  • Target selection: Focus on enzymes like kinases or viral capsid proteins, where pyrrole derivatives are known to bind .
  • Parameterization: Use software (e.g., AutoDock Vina) with force fields (AMBER) to model hydrogen bonding (e.g., carboxylic acid with active-site lysine) and hydrophobic interactions (methyl group with pocket residues) .
  • Validation: Compare predicted binding affinities with experimental IC50_{50} values. For instance, modifications at the 5-methyl position improved HBV capsid inhibition in vitro .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.